molecular formula C16H13ClN2O B7546738 N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide

Cat. No.: B7546738
M. Wt: 284.74 g/mol
InChI Key: JCMYVRFQUCIIGI-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is an organic compound with a complex structure that includes a chloro, cyano, and phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide typically involves the reaction of 3-chloro-4-cyanobenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenyl group provides additional stability and potential for π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of an acetamide group.

    N-(4-chlorophenyl)acetamide: Lacks the cyano group and has a simpler structure.

    N-(4-cyanophenyl)acetamide: Lacks the chloro group.

Uniqueness

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11(20)19-13-7-8-14(16(17)9-13)15(10-18)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYVRFQUCIIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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